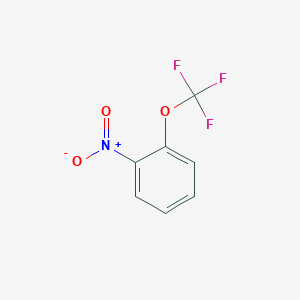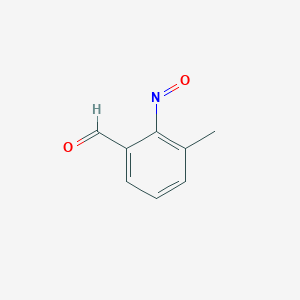
Butan-1-boronsäure
Übersicht
Beschreibung
Butyl boronic acid: is an organic compound with the molecular formula C4H11BO2. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. Butyl boronic acid is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
Chemie:
Suzuki-Miyaura-Kupplung: Weit verbreitet in der Synthese komplexer organischer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Sensoranwendungen: Verwendet bei der Entwicklung von Sensoren zum Nachweis von Diolen und anderen Analyten.
Biologie und Medizin:
Proteaseinhibition: Butylsäurederivate werden als Inhibitoren von Serinproteasen verwendet, die in verschiedenen biologischen Prozessen eine wichtige Rolle spielen.
Arzneimittelentwicklung: Sie dient als Vorläufer für die Synthese von Boronsäure-basierten Arzneimitteln.
Industrie:
Polymerchemie: Wird bei der Synthese von Polymeren mit bestimmten Eigenschaften verwendet, z. B. kontrollierte Freisetzung von Arzneimitteln.
Wirkmechanismus
Butylsäure wirkt als Lewis-Säure, die reversible kovalente Komplexe mit Molekülen bilden kann, die Hydroxylgruppen enthalten, wie z. B. Zucker und Aminosäuren . Diese Eigenschaft wird in verschiedenen Anwendungen ausgenutzt, darunter die molekulare Erkennung und Katalyse. In biologischen Systemen hemmen Butylsäurederivate Proteasen, indem sie an das aktive Zentrum Serin binden und so die Enzymaktivität blockieren .
Wirkmechanismus
Target of Action
Butylboronic acid, also known as 1-Butaneboronic acid, is primarily targeted towards the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound also targets Bacterial leucyl aminopeptidase .
Mode of Action
In the Suzuki–Miyaura coupling reaction, butylboronic acid participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway influenced by butylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key process in organic synthesis, particularly in the formation of carbon-carbon bonds . The compound’s role in this pathway contributes to its wide application in chemical synthesis.
Result of Action
The action of butylboronic acid results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable reagent in organic synthesis, contributing to the creation of complex organic compounds .
Action Environment
The action of butylboronic acid can be influenced by environmental factors. For instance, the compound is sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Additionally, the cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, can be a factor influencing its use .
Biochemische Analyse
Biochemical Properties
Butylboronic acid is known to be a precursor to unsymmetric borinic acids, which are inhibitors of serine proteases This suggests that it may interact with enzymes such as serine proteases in biochemical reactions
Molecular Mechanism
As a boronic acid, it is capable of forming reversible covalent bonds with molecules containing cis-diols . This property is utilized in its role as a precursor to unsymmetric borinic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing butyl boronic acid involves the reaction of butyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Borylation of Alkenes: Another method involves the hydroboration of 1-butene with diborane, followed by oxidation to yield butyl boronic acid.
Industrial Production Methods: Industrial production of butyl boronic acid often involves large-scale Grignard reactions or hydroboration processes, optimized for high yield and purity. These methods are scaled up to meet the demand for this compound in various applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Butylsäure kann oxidiert werden, um Butylsäureester oder Butylsäureanhydride zu bilden.
Reduktion: Sie kann unter bestimmten Bedingungen zu Butylboran reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid oder andere Reduktionsmittel.
Suzuki-Miyaura-Kupplung: Palladiumkatalysator, Base (z. B. Kaliumcarbonat) und Lösungsmittel (z. B. Tetrahydrofuran).
Hauptprodukte:
Oxidation: Butylsäureester oder Anhydride.
Reduktion: Butylboran.
Suzuki-Miyaura-Kupplung: Biaryl- oder Alkylarylverbindungen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phenylboronsäure: Ähnlich in der Struktur, aber enthält eine Phenylgruppe anstelle einer Butylgruppe.
Methylboronsäure: Enthält eine Methylgruppe anstelle einer Butylgruppe.
Ethylboronsäure: Enthält eine Ethylgruppe anstelle einer Butylgruppe.
Einzigartigkeit: Die längere Alkylkette von Butylsäure im Vergleich zu Methylboronsäure und Ethylboronsäure bietet unterschiedliche sterische und elektronische Eigenschaften, wodurch sie für bestimmte Anwendungen geeignet ist, bei denen diese Eigenschaften von Vorteil sind .
Eigenschaften
IUPAC Name |
butylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-2-3-4-5(6)7/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFVRWIISEVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196087 | |
| Record name | n-Butylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic solid; [Acros Organics MSDS] | |
| Record name | n-Butylboronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19336 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000548 [mmHg] | |
| Record name | n-Butylboronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19336 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4426-47-5 | |
| Record name | Butylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyldihydroxyborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)


